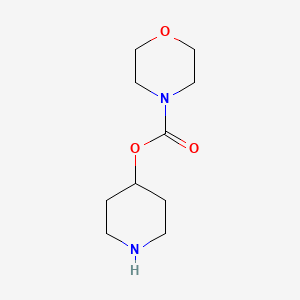
Piperidin-4-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C10H18N2O3 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Design and Development
Piperidine derivatives, including piperidin-4-yl morpholine-4-carboxylate, are prevalent in the design of new pharmaceuticals. They serve as scaffolds for developing drugs targeting various diseases. The following points summarize their significance:
- Modulation of Biological Activity : Piperidine scaffolds can enhance the potency and selectivity of drug candidates. For instance, modifications to the piperidine ring can lead to improved pharmacokinetic properties and reduced toxicity profiles .
- Chiral Center Introduction : The introduction of chiral centers in piperidine derivatives has shown to improve the biological activity of compounds significantly. This is crucial for developing drugs with specific action mechanisms .
Anticancer Applications
Research indicates that piperidine derivatives can disrupt protein-protein interactions critical in cancer progression. For example, compounds that inhibit the HDM2-p53 interaction have been developed using piperidine scaffolds, showcasing their potential as anticancer agents .
Antimicrobial Properties
Piperidin derivatives have been explored for their antimicrobial activities. Modifications to the piperidine structure have resulted in compounds with enhanced efficacy against various bacterial strains . The introduction of functional groups at specific positions on the piperidine ring can lead to improved inhibition of bacterial growth.
Synthesis Methodologies
The synthesis of this compound involves several steps that ensure high yield and purity. The following table summarizes key synthesis methodologies:
Case Studies
Several case studies highlight the practical applications of this compound in drug development:
- Anticancer Drug Development : A study demonstrated that modifications on the piperidine moiety could lead to potent inhibitors of the HDM2-p53 interaction, offering a promising pathway for cancer therapeutics .
- Antimicrobial Agents : Research focused on synthesizing piperidine derivatives with enhanced antimicrobial properties showed significant improvements in activity against both gram-positive and gram-negative bacteria through structural modifications .
- Pharmacokinetic Optimization : Studies have indicated that altering the physicochemical properties of piperidine-based drugs can lead to improved absorption and bioavailability, making them more effective in clinical settings .
Propriétés
Numéro CAS |
1519741-86-6 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
piperidin-4-yl morpholine-4-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-5-7-14-8-6-12)15-9-1-3-11-4-2-9/h9,11H,1-8H2 |
Clé InChI |
ULFBIAWHNKDNHR-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC(=O)N2CCOCC2 |
SMILES canonique |
C1CNCCC1OC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















